molecular formula C14H13N3S2 B3022179 4-methyl-5-(5-methyl-4-phenylthien-3-yl)-4H-1,2,4-triazole-3-thiol CAS No. 847503-30-4

4-methyl-5-(5-methyl-4-phenylthien-3-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B3022179
CAS No.: 847503-30-4
M. Wt: 287.4 g/mol
InChI Key: VVBADVQNDGSUSZ-UHFFFAOYSA-N
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Description

4-methyl-5-(5-methyl-4-phenylthien-3-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring fused with a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-5-(5-methyl-4-phenylthien-3-yl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur in the presence of a base.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Formation of the Triazole Ring: The triazole ring can be formed by the cyclization of a hydrazine derivative with a suitable nitrile compound under acidic or basic conditions.

    Thiol Group Introduction: The thiol group can be introduced by the reaction of the triazole compound with a thiolating agent such as hydrogen sulfide or thiourea.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-methyl-5-(5-methyl-4-phenylthien-3-yl)-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.

    Reduction: The compound can be reduced to form a corresponding amine or alcohol derivative.

    Substitution: The hydrogen atoms on the triazole or thiophene rings can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogens, alkyl halides, and organometallic reagents.

Major Products Formed

    Oxidation: Disulfide or sulfonic acid derivatives.

    Reduction: Amine or alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-methyl-5-(5-methyl-4-phenylthien-3-yl)-4H-1,2,4-triazole-3-thiol has several scientific research applications, including:

    Medicinal Chemistry: Potential use as an antimicrobial, antifungal, or anticancer agent due to its unique structure and reactivity.

    Materials Science: Use in the development of novel materials with specific electronic, optical, or mechanical properties.

    Organic Synthesis: Use as a building block for the synthesis of more complex molecules with desired properties.

Mechanism of Action

The mechanism of action of 4-methyl-5-(5-methyl-4-phenylthien-3-yl)-4H-1,2,4-triazole-3-thiol depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-5-(4-phenylthien-3-yl)-4H-1,2,4-triazole-3-thiol: Lacks the additional methyl group on the thiophene ring.

    5-(5-methyl-4-phenylthien-3-yl)-4H-1,2,4-triazole-3-thiol: Lacks the methyl group on the triazole ring.

    4-phenyl-5-(5-methyl-4-phenylthien-3-yl)-4H-1,2,4-triazole-3-thiol: Contains an additional phenyl group on the triazole ring.

Uniqueness

4-methyl-5-(5-methyl-4-phenylthien-3-yl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of both a methyl group on the triazole ring and a methyl group on the thiophene ring. This unique structure can lead to distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

4-methyl-3-(5-methyl-4-phenylthiophen-3-yl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3S2/c1-9-12(10-6-4-3-5-7-10)11(8-19-9)13-15-16-14(18)17(13)2/h3-8H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVBADVQNDGSUSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CS1)C2=NNC(=S)N2C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101136255
Record name 2,4-Dihydro-4-methyl-5-(5-methyl-4-phenyl-3-thienyl)-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101136255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847503-30-4
Record name 2,4-Dihydro-4-methyl-5-(5-methyl-4-phenyl-3-thienyl)-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=847503-30-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dihydro-4-methyl-5-(5-methyl-4-phenyl-3-thienyl)-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101136255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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